molecular formula C16H19NO2 B4935366 N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline

N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline

Cat. No. B4935366
M. Wt: 257.33 g/mol
InChI Key: XCCWMCURSMVEQG-UHFFFAOYSA-N
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Description

N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline, also known as FMME, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMME is a synthetic compound that belongs to the family of aniline derivatives. It is a yellowish powder with a molecular weight of 277.36 g/mol.

Mechanism of Action

The mechanism of action of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline is not fully understood. However, studies have suggested that it may interact with cellular components such as proteins and DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline is its high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of biosensors. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline. One area of research is the development of new fluorescent probes for the detection of metal ions. Another area is the development of new anticancer agents based on N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline and its potential applications in other fields.

Synthesis Methods

N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline can be synthesized through a multistep reaction process. The first step involves the condensation of 4-methoxyaniline with furfural to form N-(4-methoxyphenyl)furan-2-carboxamide. This intermediate is then reacted with isobutyraldehyde to form N-(4-methoxyphenyl)-3-methyl-3-butenamide. Finally, the reaction between N-(4-methoxyphenyl)-3-methyl-3-butenamide and ammonium acetate leads to the formation of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline.

Scientific Research Applications

N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of biosensors.
Another area of research is its use as a potential anticancer agent. Studies have shown that N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has the ability to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics.

properties

IUPAC Name

N-[1-(furan-2-yl)-3-methylbut-3-enyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(2)11-15(16-5-4-10-19-16)17-13-6-8-14(18-3)9-7-13/h4-10,15,17H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCWMCURSMVEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C1=CC=CO1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline

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